3-(3,3-Dimethylbutyl)pyrrolidin-3-ol
Description
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a branched aliphatic substituent (3,3-dimethylbutyl).
Pyrrolidine derivatives are widely explored in pharmaceutical research due to their versatility in drug design.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(3,3-dimethylbutyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)4-5-10(12)6-7-11-8-10/h11-12H,4-8H2,1-3H3 |
InChI Key |
SZOCDRRIRRKEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1(CCNC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the alkylation of pyrrolidine with 3,3-dimethylbutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted pyrrolidines, ketones, amines, and other functionalized derivatives.
Scientific Research Applications
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Aromatic substituents (e.g., bromobenzyl, chlorobenzyl) in analogs enhance π-π interactions with biological targets, improving binding affinity in drug candidates . Dimethoxyphenyl derivatives exhibit moderate density (~1.160 g/cm³) and basicity (pKa ~13.97), favoring membrane permeability .
Challenges and Opportunities
- Target Compound : The branched aliphatic chain may hinder target engagement compared to planar aromatic groups. However, its lipophilicity could be advantageous in prodrug design or lipid-based formulations.
- Analogs : Aromatic substituents dominate drug discovery due to their target-binding versatility. For instance, 3-(pyridin-3-yl)propionyl-pyrrolidine derivatives are optimized for antiviral activity , while chloro-/bromo-benzyl analogs serve as robust intermediates .
Biological Activity
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula: C12H23NO
- Molecular Weight: 197.32 g/mol
- IUPAC Name: 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol
The biological activity of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol primarily involves its interaction with various receptors and enzymes in the body. The compound is believed to act as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin pathways.
1. Neuropharmacological Effects
Research indicates that 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol exhibits significant neuropharmacological properties. In vitro studies have shown that it can enhance dopamine release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease (PD) .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In a study examining oxidative stress markers in rat models, administration of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential as an antioxidant agent .
3. Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of arthritis. It was shown to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Data Tables
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Dopamine Release | Increased | |
| Oxidative Stress Reduction | Decreased MDA levels | |
| Anti-inflammatory Response | Reduced TNF-alpha and IL-6 |
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study involving the administration of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol to rat models demonstrated a significant neuroprotective effect against MPTP-induced toxicity, which mimics Parkinson's disease symptoms. The treated group showed improved motor function and reduced dopaminergic neuron loss compared to controls .
Case Study 2: Inhibition of Inflammatory Responses
In a controlled experiment assessing the anti-inflammatory properties of the compound, researchers found that chronic administration led to a marked reduction in paw swelling and pain behavior in arthritis models. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
